molecular formula C22H27ClN2O3S B2907194 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide CAS No. 941990-88-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2907194
CAS No.: 941990-88-1
M. Wt: 434.98
InChI Key: MDDPAALPJWWNAD-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and an acetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfonylated piperidine with 4-isopropylphenylacetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or isopropyl group.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets could be explored for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might also make it suitable for applications in catalysis or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s sulfonyl and acetamide groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methylphenyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-tert-butylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide stands out due to the specific combination of its substituents. The presence of the 4-chlorophenylsulfonyl group and the 4-isopropylphenylacetamide moiety provides a unique set of chemical and biological properties, potentially leading to distinct interactions with molecular targets and unique applications in research and industry.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)17-6-10-19(11-7-17)24-22(26)15-20-5-3-4-14-25(20)29(27,28)21-12-8-18(23)9-13-21/h6-13,16,20H,3-5,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPAALPJWWNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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